molecular formula C25H25ClN2O4 B12006994 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

Cat. No.: B12006994
M. Wt: 452.9 g/mol
InChI Key: OWSAVUMFWMLMMT-JFLMPSFJSA-N
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Description

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C28H31ClN2O4. This compound is characterized by the presence of multiple functional groups, including an acetamide group, a chlorophenyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the acetamide backbone, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, organic solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide, 4’-chloro-: Similar in structure but lacks the ethoxyphenyl group.

    p-Chloroacetanilide: Similar in structure but lacks the ethoxyphenyl group.

    N-Acetyl-p-chloroaniline: Similar in structure but lacks the ethoxyphenyl group.

Uniqueness

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where these properties are advantageous.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H25ClN2O4/c1-3-30-24-14-20(10-13-23(24)31-16-19-8-11-21(26)12-9-19)15-27-28-25(29)17-32-22-7-5-4-6-18(22)2/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+

InChI Key

OWSAVUMFWMLMMT-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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